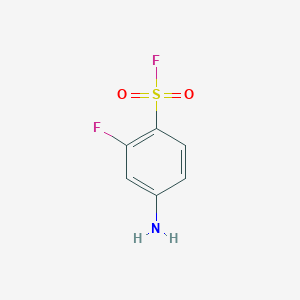4-Amino-2-fluorobenzene-1-sulfonyl fluoride
CAS No.: 1989659-91-7
Cat. No.: VC6023833
Molecular Formula: C6H5F2NO2S
Molecular Weight: 193.17
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1989659-91-7 |
|---|---|
| Molecular Formula | C6H5F2NO2S |
| Molecular Weight | 193.17 |
| IUPAC Name | 4-amino-2-fluorobenzenesulfonyl fluoride |
| Standard InChI | InChI=1S/C6H5F2NO2S/c7-5-3-4(9)1-2-6(5)12(8,10)11/h1-3H,9H2 |
| Standard InChI Key | IDUVXPUMLXJMCN-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1N)F)S(=O)(=O)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-Amino-2-fluorobenzene-1-sulfonyl fluoride consists of a benzene ring substituted with a sulfonyl fluoride group (-SO₂F) at the 1-position, an amino group (-NH₂) at the 4-position, and a fluorine atom at the 2-position (Figure 1) . The IUPAC name for this compound is 4-amino-2-fluorobenzenesulfonyl fluoride, and its Standard InChIKey is IWRCRJSQLIJGTE-UHFFFAOYSA-N.
Table 1: Key Identifiers and Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1989659-91-7 | |
| Molecular Formula | C₆H₅F₂NO₂S | |
| Molecular Weight | 193.17 g/mol | |
| Purity | ≥97% | |
| IUPAC Name | 4-amino-2-fluorobenzenesulfonyl fluoride |
The sulfonyl fluoride group is highly electrophilic, enabling covalent modifications of proteins, while the amino group provides a site for further functionalization . The fluorine atom at the 2-position enhances the compound’s stability and influences its electronic properties, modulating reactivity.
Synthesis and Manufacturing
Industrial Production Methods
The synthesis of 4-amino-2-fluorobenzene-1-sulfonyl fluoride typically involves electrochemical oxidation of thiols or disulfides in the presence of fluorine sources. Alternative routes include fluorination of corresponding sulfonyl chlorides using reagents like sulfur tetrafluoride (SF₄) or Deoxo-Fluor . For example, SF₄-mediated fluorination of 4-amino-2-fluorobenzenesulfonic acid derivatives under controlled conditions yields the target compound .
Table 2: Common Synthetic Approaches
| Method | Reagents/Conditions | Yield |
|---|---|---|
| Electrochemical Oxidation | Thiols, disulfides, HF | Moderate-High |
| SF₄ Fluorination | SF₄, anhydrous conditions | High |
| Deoxo-Fluor Reaction | Deoxo-Fluor, tertiary amines | High |
MolCore BioPharmatech and VulcanChem are prominent manufacturers, producing the compound at ≥97% purity for use as an intermediate in active pharmaceutical ingredients (APIs) . Scalability and safety are prioritized, with protocols avoiding hazardous gaseous SF₄ in favor of liquid fluorinating agents .
Reactivity and Mechanistic Insights
Covalent Binding to Biomolecules
Sulfonyl fluorides, including 4-amino-2-fluorobenzene-1-sulfonyl fluoride, react with nucleophilic amino acid residues (e.g., serine, threonine, lysine) in proteins, forming stable sulfonate adducts . This reactivity stems from the electrophilic sulfur atom in the sulfonyl fluoride group, which undergoes nucleophilic attack by -OH or -NH₂ groups (Figure 2) .
The compound’s aqueous stability and selective reactivity make it ideal for chemical biology applications. Unlike sulfonyl chlorides, sulfonyl fluorides hydrolyze slowly in water, allowing sufficient time to interact with biological targets . Kinetic studies suggest that the amino group at the 4-position enhances binding affinity to specific enzyme active sites, as seen in protease inhibition assays .
Applications in Research and Industry
Medicinal Chemistry
4-Amino-2-fluorobenzene-1-sulfonyl fluoride serves as a covalent warhead in drug discovery, enabling irreversible inhibition of disease-relevant enzymes. For example, it has been used to develop inhibitors targeting serine hydrolases and kinases, with modifications to the amino group improving pharmacokinetic properties .
Chemical Biology
The compound is employed in activity-based protein profiling (ABPP) to identify functionally critical residues in enzymes. By tagging proteins with fluorescent or biotinylated probes, researchers map binding sites and validate drug targets .
Table 3: Key Applications and Case Studies
| Application | Description | Reference |
|---|---|---|
| Protease Inhibition | Irreversible binding to serine | |
| ABPP Probes | Target identification | |
| API Intermediate | Synthesis of fluorinated drugs |
Comparative Analysis with Related Compounds
Structural Analogues
Compared to 3-amino-5-bromo-4-fluorobenzene-1-sulfonyl fluoride, the absence of a bromine atom in the 5-position reduces steric hindrance, enhancing reactivity toward bulkier nucleophiles. Conversely, 4-chloro-2-fluorobenzenesulfonyl chloride exhibits higher electrophilicity but lower aqueous stability, limiting its utility in biological settings .
Future Directions
Advances in fluorination chemistry and chemical biology are expected to expand the utility of this compound. Innovations in targeted covalent inhibitor design and high-throughput screening platforms may unlock new therapeutic applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume